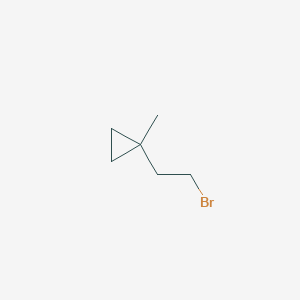
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methoxy-2-(3-methoxyphenyl)ethyl)thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations . The specific reactions that “this compound” can undergo would depend on the reaction conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, density, melting point, and solubility. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The properties of “this compound” would be different and depend on its specific structure.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research has been conducted on derivatives like ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate for their efficiency in inhibiting corrosion. These compounds were synthesized and their structures confirmed through various spectroscopic methods. Studies on mild steel in acidic solutions showed these molecules are mixed inhibitors, with adsorption obeying the Langmuir isotherm. Quantum chemical calculations correlated with experimental observations, suggesting a relationship between molecular structure and inhibition efficiency (Djenane et al., 2019).
Antimicrobial and Antioxidant Activities
Compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have been synthesized and tested for their in vitro antimicrobial and antioxidant properties. Some synthesized compounds exhibited excellent antibacterial activity, significant antifungal properties, and profound antioxidant potential, indicating their potential as pharmaceutical agents (Raghavendra et al., 2016).
Tumor Cell Selectivity
Derivatives like 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene have been identified for their pronounced anti-proliferative activity and selectivity toward specific tumor cell types, demonstrating potential as novel tumor-selective compounds. This research highlights the importance of molecular simplification and structural modifications in achieving targeted therapeutic effects (Thomas et al., 2017).
Fluorescent Dye Synthesis
N-Ethoxycarbonylpyrene- and perylene thioamides have been used as building blocks in the synthesis of fluorescent dyes, showcasing the application of thiophene derivatives in creating compounds with a range of fluorescence emissions. These dyes have potential uses in various scientific and technological fields, including sensors and imaging (Witalewska et al., 2019).
Zukünftige Richtungen
Thiophene and its derivatives have shown a wide range of therapeutic properties, making them a topic of interest for medicinal chemists . Future research could involve synthesizing and investigating new thiophene derivatives, including “N-(2-methoxy-2-(3-methoxyphenyl)ethyl)thiophene-3-carboxamide”, for potential pharmacological activity.
Eigenschaften
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-18-13-5-3-4-11(8-13)14(19-2)9-16-15(17)12-6-7-20-10-12/h3-8,10,14H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYCRJUEOAMKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
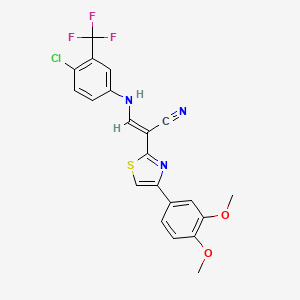
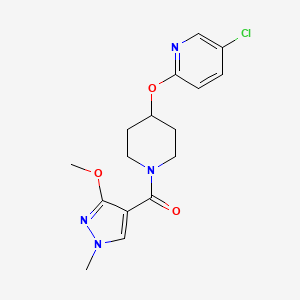
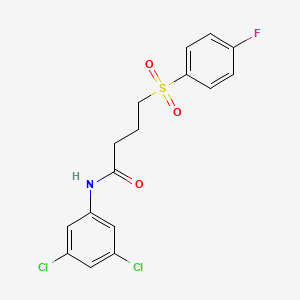
![5-chloro-N-(4-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2992861.png)
![N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992863.png)
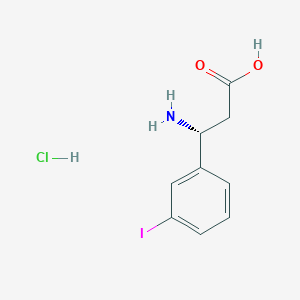
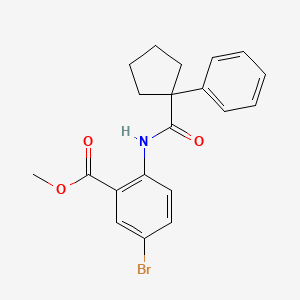
![2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2992867.png)
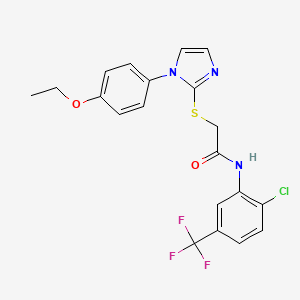


![Methyl 3-[(2-oxochromene-3-carbonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2992875.png)

